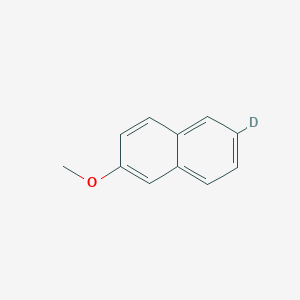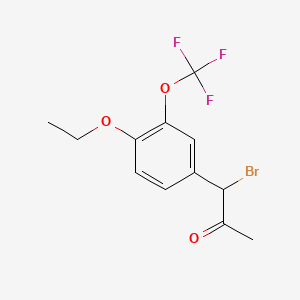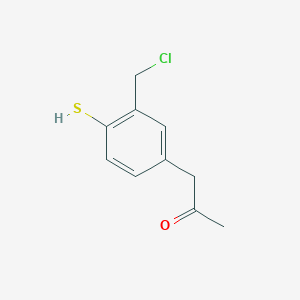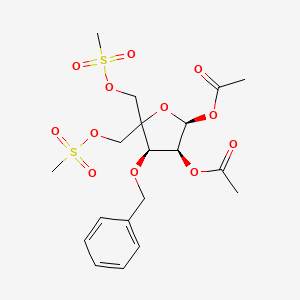
(2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate is a complex organic compound with a unique structure that includes benzyloxy and methylsulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate typically involves multiple steps. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of benzyloxy and methylsulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding simpler derivatives.
Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution of the methylsulfonyl groups can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of benzyloxy and methylsulfonyl groups on biological systems. It may also serve as a probe to investigate specific biochemical pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its ability to interact with specific molecular targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for various applications, including the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of (2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the methylsulfonyl groups can act as electron-withdrawing groups, influencing the compound’s reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S,4R)-4-(Methoxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate
- (2S,3S,4R)-4-(Ethoxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate
- (2S,3S,4R)-4-(Phenoxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate
Uniqueness
What sets (2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate apart from similar compounds is the presence of the benzyloxy group. This group imparts unique reactivity and interaction properties, making the compound particularly useful in applications where specific molecular interactions are required.
Propriétés
Formule moléculaire |
C19H26O12S2 |
|---|---|
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
[(2S,3S,4R)-2-acetyloxy-5,5-bis(methylsulfonyloxymethyl)-4-phenylmethoxyoxolan-3-yl] acetate |
InChI |
InChI=1S/C19H26O12S2/c1-13(20)29-16-17(26-10-15-8-6-5-7-9-15)19(11-27-32(3,22)23,12-28-33(4,24)25)31-18(16)30-14(2)21/h5-9,16-18H,10-12H2,1-4H3/t16-,17+,18+/m0/s1 |
Clé InChI |
ZEVFGCXHAWLZAT-RCCFBDPRSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@H](C(O[C@H]1OC(=O)C)(COS(=O)(=O)C)COS(=O)(=O)C)OCC2=CC=CC=C2 |
SMILES canonique |
CC(=O)OC1C(C(OC1OC(=O)C)(COS(=O)(=O)C)COS(=O)(=O)C)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


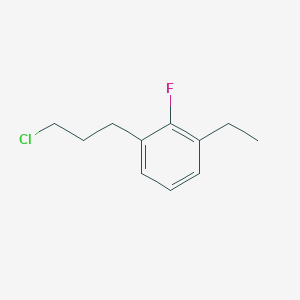
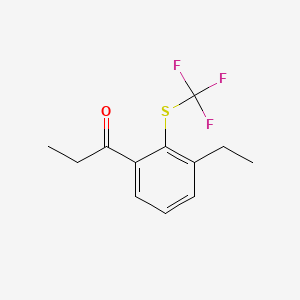
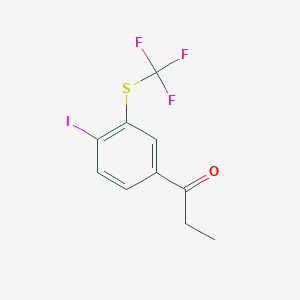

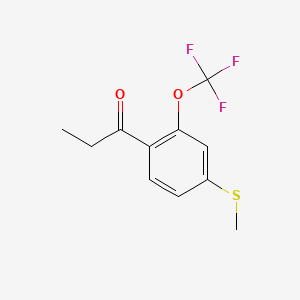


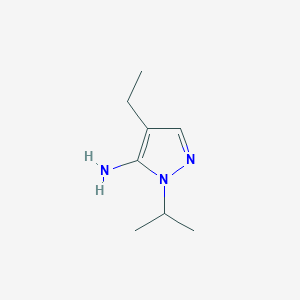

![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B14049005.png)
